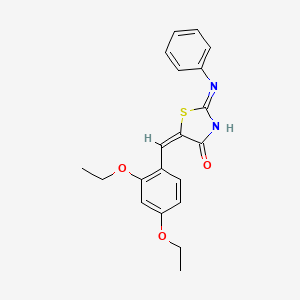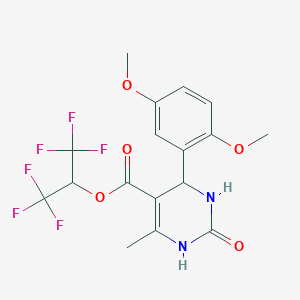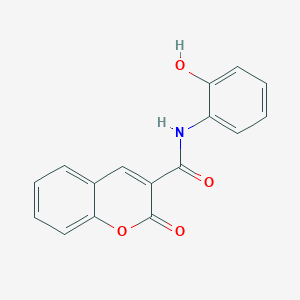![molecular formula C20H27N7O4 B11707304 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-(3,4-diméthoxybenzylidène)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine est un composé organique complexe qui présente un noyau de triazine substitué par des groupes morpholine et hydrazone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-[(2E)-2-(3,4-diméthoxybenzylidène)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine implique généralement la condensation de la 3,4-diméthoxybenzaldéhyde avec des dérivés d'hydrazine, suivie d'une cyclisation avec du chlorure de cyanurique et de la morpholine dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou l'acétonitrile, la température étant maintenue entre 50 et 70 °C pour garantir un rendement optimal.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et améliorer l'efficacité. L'utilisation de systèmes automatisés pour l'ajout de réactifs et le contrôle de la température est courante dans les milieux industriels pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
2-[(2E)-2-(3,4-diméthoxybenzylidène)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, ce qui conduit à la formation de dérivés d'hydrazine.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du noyau de triazine, où les groupes morpholine peuvent être remplacés par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Oxydes correspondants des groupes hydrazone et morpholine.
Réduction : Dérivés d'hydrazine.
Substitution : Divers dérivés de triazine substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
2-[(2E)-2-(3,4-diméthoxybenzylidène)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Etudié pour son potentiel en tant qu'inhibiteur enzymatique ou en tant que ligand dans des dosages biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de matériaux de pointe, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de 2-[(2E)-2-(3,4-diméthoxybenzylidène)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut former des complexes stables avec ces cibles, inhibant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique, la perturbation des processus cellulaires ou la modulation des voies de signalisation.
Applications De Recherche Scientifique
2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and triazine ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(2E)-2-(3,4-diméthoxybenzylidène)hydrazinyl]-1,3,5-triazine
- 4,6-di(morpholin-4-yl)-1,3,5-triazine
- Dérivés d'hydrazone de 3,4-diméthoxybenzylidène
Unicité
2-[(2E)-2-(3,4-diméthoxybenzylidène)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine est unique en raison de sa combinaison de groupes hydrazone et morpholine sur un noyau de triazine, qui lui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C20H27N7O4 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H27N7O4/c1-28-16-4-3-15(13-17(16)29-2)14-21-25-18-22-19(26-5-9-30-10-6-26)24-20(23-18)27-7-11-31-12-8-27/h3-4,13-14H,5-12H2,1-2H3,(H,22,23,24,25)/b21-14+ |
Clé InChI |
ABNYMCRMPVKLKV-KGENOOAVSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)
![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)


![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)

